molecular formula C21H25N3O B14371034 1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea

1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea

Cat. No.: B14371034
M. Wt: 335.4 g/mol
InChI Key: IPMBMRHYWGBGNN-WWZFSNBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a phenyliminobut-1-enyl group attached to a diethylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea typically involves the reaction of diethylurea with a suitable phenyliminobut-1-enyl precursor. One common method is the condensation reaction between diethylurea and a phenyliminobut-1-enyl aldehyde under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyliminobut-1-enyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-diethyl-3-(2-ethylphenyl)urea
  • 1,1-diethyl-3-(2,6-diethylphenyl)urea
  • 1,1-dimethyl-3-(3-ethylphenyl)urea

Uniqueness

1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea

InChI

InChI=1S/C21H25N3O/c1-4-24(5-2)21(25)23-20(18-12-8-6-9-13-18)16-17(3)22-19-14-10-7-11-15-19/h6-16H,4-5H2,1-3H3,(H,23,25)/b20-16-,22-17?

InChI Key

IPMBMRHYWGBGNN-WWZFSNBNSA-N

Isomeric SMILES

CCN(CC)C(=O)N/C(=C\C(=NC1=CC=CC=C1)C)/C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.